molecular formula C16H24O4 B180201 4-[(9-Hydroxynonyl)oxy]benzoic acid CAS No. 185810-26-8

4-[(9-Hydroxynonyl)oxy]benzoic acid

Cat. No.: B180201
CAS No.: 185810-26-8
M. Wt: 280.36 g/mol
InChI Key: XBSDKKQIWXDDQO-UHFFFAOYSA-N
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Description

4-[(9-Hydroxynonyl)oxy]benzoic acid is a benzoic acid derivative characterized by a hydroxynonyloxy substituent at the para position of the benzene ring. The hydroxynonyl chain introduces both hydrophilicity (via the terminal hydroxyl group) and lipophilicity (via the alkyl chain), enabling diverse interactions such as hydrogen bonding and van der Waals forces.

Properties

IUPAC Name

4-(9-hydroxynonoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O4/c17-12-6-4-2-1-3-5-7-13-20-15-10-8-14(9-11-15)16(18)19/h8-11,17H,1-7,12-13H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBSDKKQIWXDDQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OCCCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkyl-Substituted Benzoic Acids

  • 4-(n-Hexyl)benzoic acid (6BA) Structure: Features a linear hexyl chain instead of the hydroxynonyloxy group. Properties: Forms stable hydrogen-bonded liquid crystals (HBLCs) with zirconia nanoparticles, demonstrating strong intermolecular H-bonding with carboxylic acid groups . Applications: Used in nanocomposites for optical and electronic devices.
  • 4-Decyl(2’-octyl)oxybenzoic Acid Chloride (S3) Structure: Contains a branched decyl-octyloxy chain and a reactive chloride group. Synthesis: Synthesized via ester hydrolysis followed by treatment with oxalyl chloride, yielding a key intermediate for liquid crystal monomers . Key Difference: The lack of a terminal hydroxyl group reduces its hydrogen-bonding capacity compared to 4-[(9-Hydroxynonyl)oxy]benzoic acid.

Functionalized Benzoic Acids with Bulky Substituents

  • 4-[trans-4-(1-Adamantylcarbamoylamino)cyclohexyl]oxybenzoic Acid Structure: Incorporates a rigid adamantyl group and a cyclohexyl spacer. Biological Activity: Acts as a potent inhibitor of soluble epoxide hydrolase (sEH), with IC₅₀ values in the nanomolar range. Chlorination of the adamantyl group enhances inhibitory activity via halogen-π interactions . Comparison: The adamantyl group introduces steric hindrance and metabolic stability, unlike the flexible hydroxynonyl chain.
  • 4-[3-(9H-Carbazol-9-yl)-2-hydroxypropoxy]benzoic Acid

    • Structure : Features a carbazole moiety, a heteroaromatic group with photoconductive properties.
    • Applications : Used in organic electronics and as a fluorescent probe .

Polymerizable Benzoic Acid Derivatives

  • 4-((4-((6-(Acryloyloxy)hexyl)oxy)benzoyl)oxy)benzoic Acid Structure: Contains an acryloyloxy group for crosslinking and polymerization. Synthesis: Achieved via multi-step esterification with an 80% yield, highlighting its utility in creating photoresponsive materials . Key Advantage: The acrylate group enables covalent network formation, unlike the non-polymerizable hydroxynonyl chain.

Comparative Analysis Table

Compound Name Key Structural Feature Key Properties/Applications Reference
This compound Para-hydroxynonyloxy chain Potential HBLCs, drug delivery Inferred
4-(n-Hexyl)benzoic Acid (6BA) Linear hexyl chain H-bonded nanocomposites
4-Decyl(2’-octyl)oxybenzoic Acid Branched decyl-octyloxy chain Liquid crystal precursor
Adamantyl-substituted derivative Rigid adamantyl group sEH inhibition (IC₅₀ ~ nM)
Acryloyloxy-containing derivative Polymerizable acrylate group Photoresponsive materials

Research Findings and Implications

  • Synthetic Challenges: The hydroxynonyl chain in this compound may require controlled reaction conditions to avoid side reactions, as seen in similar esterification and chloride formation pathways .
  • Material Science: The balance between hydrophilicity and lipophilicity in hydroxynonyl-substituted benzoic acids could enable tailored self-assembly in nanostructured materials .

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